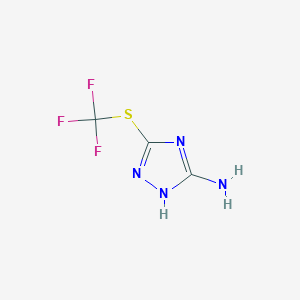

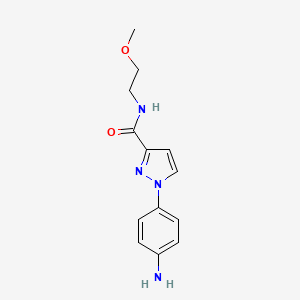

![molecular formula C7H16N2O B3214925 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol CAS No. 115531-70-9](/img/structure/B3214925.png)

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Descripción general

Descripción

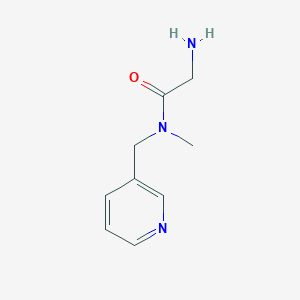

“[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an aminoethyl group and a methanol group attached to the pyrrolidine ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis route for “[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol” is not mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol” is characterized by a pyrrolidine ring, an aminoethyl group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

Amines, such as the aminoethyl group in “[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol”, can act as nucleophiles and react with various electrophiles . They can undergo reactions with halogenoalkanes, acyl chlorides, and acid anhydrides . The specific chemical reactions involving “[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol” are not detailed in the available resources.Aplicaciones Científicas De Investigación

- Researchers have investigated derivatives of indole (the parent nucleus of this compound) for antiviral properties. For instance:

- High-temperature polymer electrolyte fuel cells (HT-PEMFCs) can utilize methanol via steam reforming, making it an excellent liquid electrofuel for sustainable energy systems .

- It serves as a solvent in various analytical techniques, including chromatography and spectrometry .

Antiviral Activity

Fuel Cell Applications

Denaturant and Solvent

Biofuel Production

Porous Ionic Liquids

Environmental Impact and Techno-Economy

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, also known as (S)-2-Amino-N-ethyl-propanamide, is a derivative of pyrrolidine . Pyrrolidine derivatives are known to interact with a variety of targets, including multiple receptors, due to their versatile scaffold . .

Mode of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2602±230 °C and a density of 0959±006 g/cm3 .

Result of Action

It’s known that pyrrolidine derivatives can exhibit a variety of biological activities .

Action Environment

It’s known that the stereochemistry of pyrrolidine derivatives can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Propiedades

IUPAC Name |

[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCWMSYGCHUCQE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

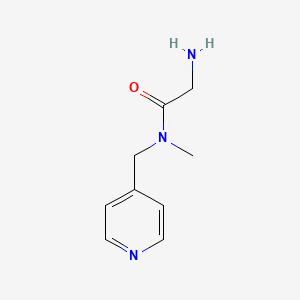

![1-[(Cyclopropylmethyl)amino]propan-2-ol](/img/structure/B3214865.png)

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B3214903.png)